Tert-butyl 2-bromo-2-phenylacetate
Overview
Description
Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure, which includes a tert-butyl group, a bromine atom, and a phenylacetate moiety. This compound is often used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that primarily targets alkyl halides . Alkyl halides play a crucial role in various biochemical reactions, including nucleophilic substitution and elimination reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as the E2 elimination . This is a single-step process where a base removes a proton from the β-carbon, the halogen leaves the α-carbon, and a double bond forms . This reaction is facilitated by the bromine atom in the compound, which acts as a good leaving group .
Biochemical Pathways
The E2 elimination mechanism affects the formation of alkenes from alkyl halides . This process can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which are key determinants of its adme properties, have been noted .
Result of Action
The result of the compound’s action is the formation of alkenes via the E2 elimination mechanism . This reaction can lead to the formation of several constitutionally isomeric alkenes if two or more structurally distinct groups of beta-hydrogens are present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is typically carried out in a heat-dried flask under a nitrogen atmosphere . This environment helps to prevent unwanted side reactions and ensures the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl 2-bromo-2-phenylacetate involves the reaction of α-bromophenylacetic acid with tert-butyl alcohol in the presence of concentrated sulfuric acid. The reaction is typically carried out in dry dichloromethane at ambient temperature . Another method involves the use of sodium hydride in N,N-dimethylformamide (DMF) as a base to facilitate the reaction between tert-butyl 5-chloro-2-oxo-2,3-dihydrobenzimidazole-1-carboxylate and tert-butyl α-bromo-α-phenylacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of solvents, reagents, and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-2-phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form tert-butyl 2-phenylacetate.
Oxidation Reactions: Oxidation can lead to the formation of tert-butyl 2-bromo-2-phenylacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl 2-amino-2-phenylacetate and tert-butyl 2-thio-2-phenylacetate.
Reduction Reactions: The major product is tert-butyl 2-phenylacetate.
Oxidation Reactions: The major product is tert-butyl 2-bromo-2-phenylacetic acid.
Scientific Research Applications
Tert-butyl 2-bromo-2-phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide:
Tert-butyl bromoacetate: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
Tert-butyl 2-bromo-2-phenylacetate is unique due to its combination of a tert-butyl group, a bromine atom, and a phenylacetate moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-bromo-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSMBHBHVHTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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